4-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazolo[5,4-b]pyridine ring, followed by various substitutions to add the ethyl, phenyl, and benzenesulfonamide groups. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The presence of various functional groups like the thiazolo[5,4-b]pyridine ring and the benzenesulfonamide group could make it reactive under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. Techniques such as infrared spectroscopy (IR) and NMR could be used to analyze these properties .Scientific Research Applications
Pharmacokinetics and Oral Bioavailability
Research on the pharmacokinetics and oral bioavailability of thiazole benzenesulfonamide derivatives, including a study on a specific beta3-adrenergic receptor agonist, highlighted the challenges of achieving high oral bioavailability due to factors such as poor absorption and first-pass metabolism. Efforts to improve oral bioavailability through the development of prodrugs demonstrated limited success, indicating the complexity of optimizing these properties in such compounds (Stearns et al., 2002).
Metabolism Studies
A detailed study on the metabolism of a thiazole benzenesulfonamide derivative revealed the identification of novel metabolites, including an isethionic acid conjugate. This research contributes to understanding the metabolic pathways and potential interactions of such compounds within biological systems (Tang et al., 2002).
Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridine derivatives have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years exhibiting high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
It’s suggested that the electron-deficient aryl group in similar compounds results in a more acidic sulfonamide nh proton, which can make a stronger charged interaction with certain targets .
Biochemical Pathways
Thiazolo[5,4-b]pyridine derivatives have been reported to interact with a wide range of receptor targets , suggesting that they may affect multiple biochemical pathways.
Result of Action
Thiazolo[5,4-b]pyridine derivatives have been reported to exhibit a broad spectrum of pharmacological activities , suggesting that they may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
The compound 4-Ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has been reported to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K) enzymes . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for this compound .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with PI3K enzymes . By inhibiting these enzymes, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with PI3K enzymes, leading to their inhibition . This inhibition can result in changes in gene expression and other downstream effects .
Properties
IUPAC Name |
4-ethyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-2-14-8-10-17(11-9-14)27(24,25)23-16-6-3-5-15(13-16)19-22-18-7-4-12-21-20(18)26-19/h3-13,23H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYVVFMRMNXGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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